4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of 4-fluorophenylpyridazine: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with a suitable pyridazine precursor to form 4-fluorophenylpyridazine.
Etherification: The 4-fluorophenylpyridazine is then subjected to an etherification reaction with 2-chloroethyl ether to form the desired ether linkage.
Amidation: The final step involves the reaction of the ether intermediate with 4-fluorobenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This may include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs, which also exhibit diverse biological activities.
Fluorinated Compounds: Other fluorinated aromatic compounds, which are known for their unique chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the properties of both pyridazine and fluorinated aromatic compounds. This unique combination may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMIWUFYJQODD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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